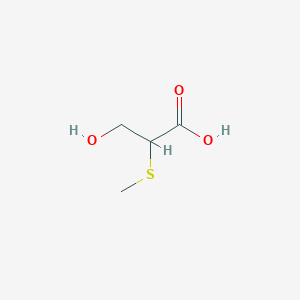
3-Hydroxy-2-(methylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a hydroxyl group, a carboxyl group, and a methylsulfanyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(methylsulfanyl)propanoic acid with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast can be genetically engineered to produce this compound from renewable resources such as glucose or glycerol. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2-(methylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group can yield 3-oxo-2-(methylsulfanyl)propanoic acid.
- Reduction of the carboxyl group can produce 3-hydroxy-2-(methylsulfanyl)propanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
3-Hydroxy-2-(methylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study metabolic pathways involving sulfur-containing amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
3-Hydroxypropanoic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-3-(methylsulfanyl)propanoic acid: Similar structure but different positioning of the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-2-methylpropanoic acid: Lacks the sulfur atom, resulting in different chemical properties and uses.
Uniqueness: 3-Hydroxy-2-(methylsulfanyl)propanoic acid is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propriétés
Numéro CAS |
828936-63-6 |
|---|---|
Formule moléculaire |
C4H8O3S |
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
3-hydroxy-2-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O3S/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |
Clé InChI |
OAUQEINGFLJPHQ-UHFFFAOYSA-N |
SMILES canonique |
CSC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


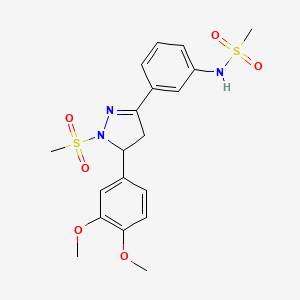
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
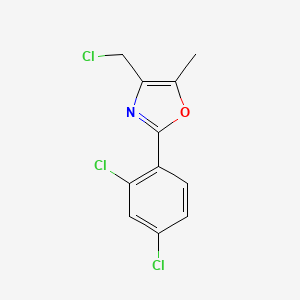
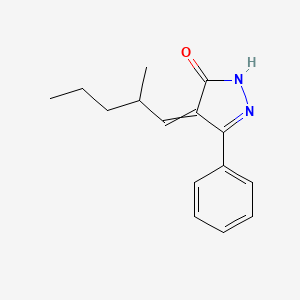
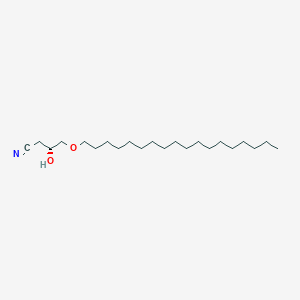
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
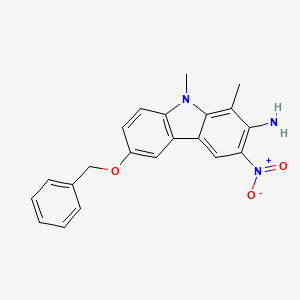
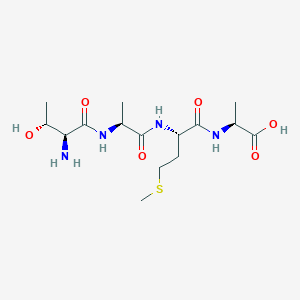
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
